Resistance Profile Alignment with Primary Clinical Mutation Pathways
Hiv-IN-2 exhibits reduced potency in the presence of key integrase mutations that are clinically relevant to first-line INSTI failure. Specifically, variants at positions Q148, N155, and Y143 are reported to decrease Hiv-IN-2 inhibitory activity by altering integrase metal-binding geometry . This resistance signature overlaps with the primary resistance pathways observed for raltegravir and elvitegravir, where N155H and Q148H/K/R are the most prevalent mutations [1]. In contrast, dolutegravir maintains a higher genetic barrier and is less affected by single mutations such as N155H [2]. This distinction positions Hiv-IN-2 as a valuable comparator for elucidating the structural basis of resistance, as it recapitulates clinically observed mutation-dependent potency shifts that are not equally shared by all INSTIs.
| Evidence Dimension | Resistance Mutation Impact (Qualitative Shift in Inhibitor Potency) |
|---|---|
| Target Compound Data | Potency reduction observed with Q148, N155, and Y143 integrase variants (exact fold-change not publicly quantified). |
| Comparator Or Baseline | Raltegravir/Elvitegravir: >10-1000-fold resistance with Q148/G140S combinations; Dolutegravir: <2-5-fold resistance with single mutations like N155H. |
| Quantified Difference | Not quantified for target compound due to lack of public data; inferred class-level susceptibility pattern. |
| Conditions | In vitro integrase enzymatic assays; clinical mutation panels derived from INSTI-experienced patients. |
Why This Matters
Understanding a compound's vulnerability to specific resistance mutations is critical for designing experiments that aim to model clinical resistance or screen for next-generation inhibitors with improved genetic barriers.
- [1] Armenia, D., et al. Prevalence of acquired resistance to HIV integrase strand transfer inhibitors (INSTIs) in clinical samples from treatment-experienced patients in Chile, 2012–2023. BMC Infectious Diseases, 2024. View Source
- [2] Bogner, J. Integraseinhibitoren im Vergleich. HIV&more, 2014. View Source
